Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
Uniqueness
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
651705-80-5 |
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Molecular Formula |
C10H10O6S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
methyl 3-(4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O6S/c1-15-10(11)7-4-8-2-5-9(6-3-8)16-17(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
RNXDKKDNSGPZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
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